Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate

CAS No.: 72017-46-0

Cat. No.: VC18439216

Molecular Formula: C26H43N3O10

Molecular Weight: 557.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72017-46-0 |

|---|---|

| Molecular Formula | C26H43N3O10 |

| Molecular Weight | 557.6 g/mol |

| IUPAC Name | 2-(2-butoxy-3-methoxyphenyl)ethyl-bis[2-(ethylcarbamoyloxy)ethyl]azanium;3-hydroxy-3-oxopropanoate |

| Standard InChI | InChI=1S/C23H39N3O6.C3H4O4/c1-5-8-16-30-21-19(10-9-11-20(21)29-4)12-13-26(14-17-31-22(27)24-6-2)15-18-32-23(28)25-7-3;4-2(5)1-3(6)7/h9-11H,5-8,12-18H2,1-4H3,(H,24,27)(H,25,28);1H2,(H,4,5)(H,6,7) |

| Standard InChI Key | IXRMYBPDLSLADK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NCC)CCOC(=O)NCC.C(C(=O)O)C(=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition

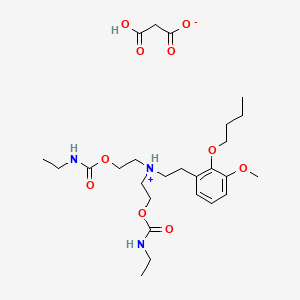

The compound’s molecular formula is C₂₆H₄₃N₃O₁₀, with a molecular weight of 557.6 g/mol. Its structure integrates multiple functional groups:

-

A carbamic acid moiety (NH₂COOH) esterified with ethyl groups.

-

A (2-butoxy-3-methoxyphenethyl)iminodiethanol subunit, featuring ether and amine linkages.

-

A malonate diester group, contributing to its polarity.

-

A hydrate component, indicating water molecules are stoichiometrically associated with the crystal lattice.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 72017-46-0 |

| Molecular Formula | C₂₆H₄₃N₃O₁₀ |

| Molecular Weight | 557.6 g/mol |

| Hydration State | Monohydrate |

| Key Functional Groups | Carbamate, ester, ether, amine |

Structural Features

The molecule’s architecture is defined by steric and electronic interactions between its subunits. The carbamic acid ethyl diester provides hydrolytic lability, while the 2-butoxy-3-methoxyphenethyl group introduces aromaticity and lipophilicity. The iminodiethanol segment enhances solubility in polar solvents, and the malonate group facilitates hydrogen bonding. These features collectively influence its reactivity and bioavailability.

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound is likely synthesized through sequential esterification and condensation reactions. Key steps may include:

-

Carbamate Formation: Reaction of ethyl chloroformate with a primary amine.

-

Esterification: Coupling of the carbamate intermediate with malonic acid derivatives.

-

Hydration: Crystallization from aqueous media to yield the hydrate form.

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, yielding metabolites with potential biological activity:

-

Acidic Hydrolysis: Cleaves ester bonds, generating ethanol, malonic acid, and a phenolic intermediate.

-

Basic Hydrolysis: Produces carboxylate salts and ethanolamine derivatives.

Table 2: Hydrolysis Conditions and Products

| Condition | Reagents | Major Products |

|---|---|---|

| Acidic (pH <3) | H₂SO₄, HCl | Ethanol, malonic acid, phenethyl amines |

| Basic (pH >10) | NaOH, KOH | Carboxylates, ethanolamine salts |

| Oxidative | KMnO₄, H₂O₂ | Ketones, carboxylic acids |

Reactivity with Oxidizing and Reducing Agents

-

Oxidation: Treatment with potassium permanganate (KMnO₄) oxidizes alcohol groups to ketones or carboxylic acids.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces ester groups to alcohols, altering the molecule’s polarity.

Pharmacological and Biological Properties

Enzyme Inhibition and Modulation

Structural analogs of carbamic acid esters are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disease therapy. The phenethyl subunit may interact with hydrophobic enzyme pockets, while the carbamate group covalently modifies catalytic serine residues.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in drug discovery, particularly for:

-

Prodrug Development: Ester groups mask polar functionalities, enhancing membrane permeability.

-

Enzyme Probe Synthesis: Carbamate linkages enable targeted enzyme inhibition studies.

Materials Science

In polymer chemistry, the malonate diester acts as a crosslinking agent, while the hydrate form influences crystal engineering in supramolecular assemblies .

Future Research Directions

-

Synthetic Optimization: Developing greener synthesis routes with higher yields.

-

Pharmacokinetic Studies: Assessing bioavailability and metabolite toxicity.

-

Material Applications: Exploring use in biodegradable polymers or drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume